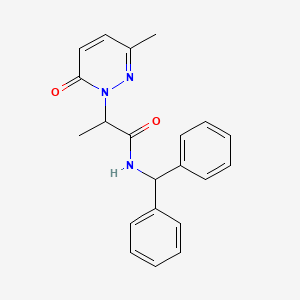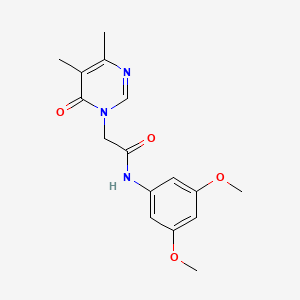
N-(2-methoxybenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C27H26N4O6 and its molecular weight is 502.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quinazoline Derivatives in Pharmacology
Quinazoline derivatives have been synthesized and evaluated for their pharmacological properties, including diuretic, antihypertensive, and anti-diabetic potential. For instance, a study by Rahman et al. (2014) explored the structure-activity relationships of a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives, revealing significant pharmacological activities among some compounds. This suggests that compounds similar to "N-(2-methoxybenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide" might have potential applications in treating various conditions due to their structural characteristics (Rahman et al., 2014).
Organic Synthesis and Catalysis
Research by Beak and Selling (1989) on the displacement reactions involving lithioalkoxylamides highlights the utility of such reactions in forming nitrogen-containing rings. This work underlines the significance of structural modifications and their impact on synthesis efficiency, potentially applicable to the synthesis of complex molecules like the one (Beak & Selling, 1989).
Anticancer Research
Compounds containing quinazoline structures have been investigated for their potential as anticancer agents. For example, novel selective histone deacetylase 6 (HDAC6) inhibitors using quinazoline as the cap were designed and evaluated for their anticancer activity. A study by Yang et al. (2016) identified a potent selective inhibitor for HDAC6, indicating that related compounds could serve as valuable tools in cancer research (Yang et al., 2016).
Corrosion Inhibition
Quinazoline derivatives have also been explored for their role in corrosion inhibition. Khan et al. (2017) studied the effect of Schiff bases derived from quinazoline on the corrosion of mild steel in hydrochloric acid, revealing that such compounds can serve as effective corrosion inhibitors. This suggests potential industrial applications for quinazoline derivatives in protecting metals from corrosion (Khan et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the condensation of 2-methoxybenzaldehyde with 4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid, followed by reduction of the resulting Schiff base to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid", "Sodium borohydride", "Methanol", "Acetic acid", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid in methanol and acetic acid using sodium hydroxide as a catalyst to form the Schiff base.", "Step 2: Reduction of the Schiff base using sodium borohydride in methanol to form the intermediate.", "Step 3: Acidification of the intermediate with hydrochloric acid to form the final product, N-(2-methoxybenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide.", "Step 4: Purification of the final product using diethyl ether." ] } | |
CAS-Nummer |
899914-74-0 |
Molekularformel |
C27H26N4O6 |
Molekulargewicht |
502.527 |
IUPAC-Name |
N-[(2-methoxyphenyl)methyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C27H26N4O6/c1-37-24-13-5-2-9-20(24)17-28-25(32)14-7-15-29-26(33)22-11-3-4-12-23(22)30(27(29)34)18-19-8-6-10-21(16-19)31(35)36/h2-6,8-13,16H,7,14-15,17-18H2,1H3,(H,28,32) |
InChI-Schlüssel |
JEWVIJVHNSHJPO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2976909.png)
![7-[3-(morpholin-4-yl)propyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2976910.png)



![[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B2976916.png)

![6-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2976918.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2976920.png)


![1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2976924.png)
![butyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2976929.png)

